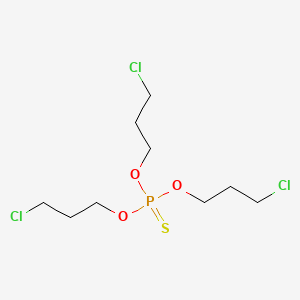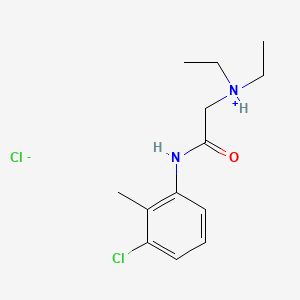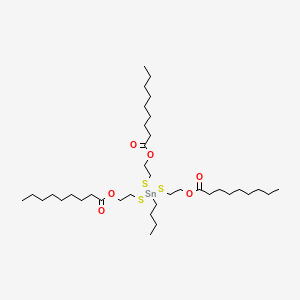
Butyltintris(2-mercaptoethyl nonanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltintris(2-mercaptoethyl nonanoate) is an organotin compound with the molecular formula C37H72O6S3Sn and a molecular weight of 827.87 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of Butyltintris(2-mercaptoethyl nonanoate) typically involves the reaction of butyltin trichloride with 2-mercaptoethyl nonanoate under controlled conditions. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is heated to a specific temperature to facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Butyltintris(2-mercaptoethyl nonanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Scientific Research Applications
Butyltintris(2-mercaptoethyl nonanoate) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Butyltintris(2-mercaptoethyl nonanoate) involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Butyltintris(2-mercaptoethyl nonanoate) can be compared to other organotin compounds, such as butyltin tris(2-ethylhexanoate) and butyltin tris(2-mercaptoethyl octanoate). These compounds share similar chemical structures but differ in their specific functional groups and reactivity. Butyltintris(2-mercaptoethyl nonanoate) is unique due to its specific nonanoate group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
68298-36-2 |
|---|---|
Molecular Formula |
C37H72O6S3Sn |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
2-[butyl-bis(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-11(12)13-9-10-14;1-3-4-2;/h3*14H,2-10H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
CMTHBFGXMJZQBS-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCC)SCCOC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


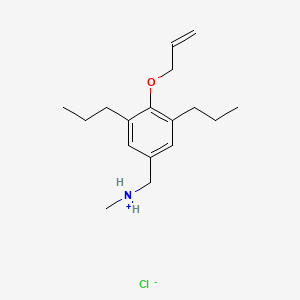
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
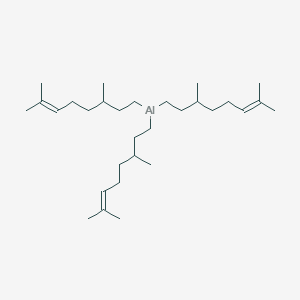
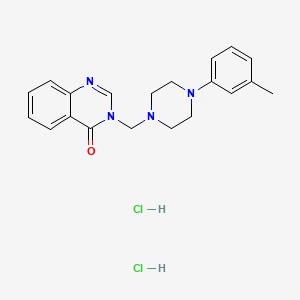

![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
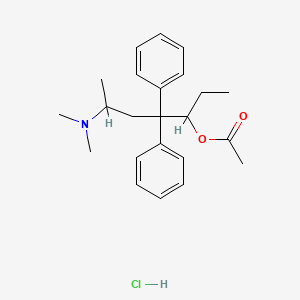
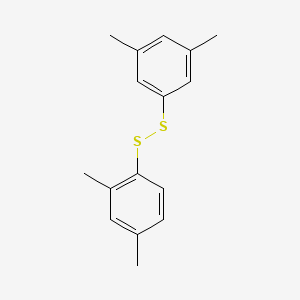
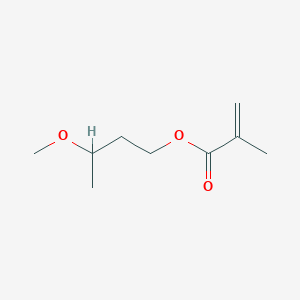
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
